molecular formula C10H18N8S2 B601783 Cimetidine EP Impurity H CAS No. 74886-59-2

Cimetidine EP Impurity H

Cat. No.: B601783
CAS No.: 74886-59-2
M. Wt: 314.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine EP Impurity H involves the reaction of 2-cyano-3-methylguanidine with a disulfide compound. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired impurity . The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows stringent guidelines to maintain consistency and quality. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures, including analytical testing, are employed to ensure the impurity meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Cimetidine EP Impurity H can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted guanidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimetidine EP Impurity H is unique due to its specific disulfide linkage, which distinguishes it from other cimetidine impurities. This structural feature can influence its chemical reactivity and interactions in analytical applications .

Properties

IUPAC Name

1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTGYLDJRZJUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCCSSCCNC(=NC)NC#N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cimetidine EP Impurity H
Reactant of Route 2
Reactant of Route 2
Cimetidine EP Impurity H
Reactant of Route 3
Reactant of Route 3
Cimetidine EP Impurity H
Reactant of Route 4
Reactant of Route 4
Cimetidine EP Impurity H
Reactant of Route 5
Reactant of Route 5
Cimetidine EP Impurity H
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cimetidine EP Impurity H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.